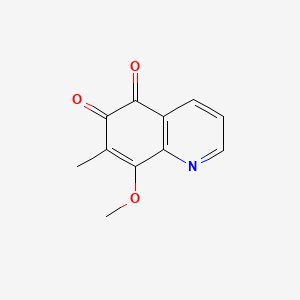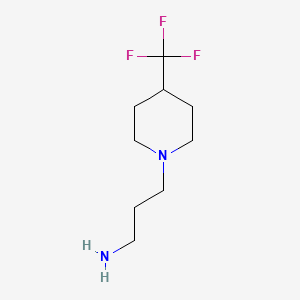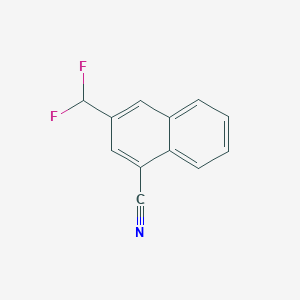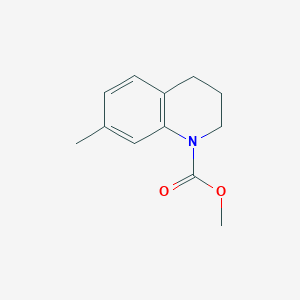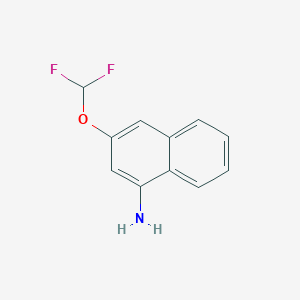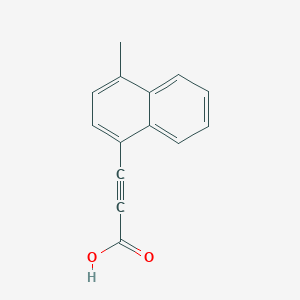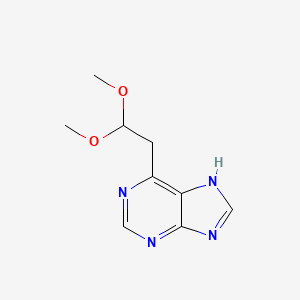
6-(2,2-Dimethoxyethyl)-9H-purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2,2-Dimethoxyethyl)-9H-purine is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This specific compound is characterized by the presence of a 2,2-dimethoxyethyl group attached to the purine structure. Purines play a crucial role in biochemistry, particularly as components of nucleotides, which are the building blocks of DNA and RNA.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2-Dimethoxyethyl)-9H-purine typically involves the introduction of the 2,2-dimethoxyethyl group to the purine ring. One common method is the alkylation of purine derivatives with 2,2-dimethoxyethyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
6-(2,2-Dimethoxyethyl)-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic substitution reactions are common, where the 2,2-dimethoxyethyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of functionalized purines.
科学研究应用
6-(2,2-Dimethoxyethyl)-9H-purine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in biological systems, particularly in the context of nucleotide analogs.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of viral infections and cancer.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
作用机制
The mechanism of action of 6-(2,2-Dimethoxyethyl)-9H-purine involves its interaction with specific molecular targets. In biological systems, it may act as an analog of natural nucleotides, interfering with DNA and RNA synthesis. This can inhibit the replication of viruses or the proliferation of cancer cells. The exact pathways and molecular targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
2-(2,2-Dimethoxyethyl)-1,2,3,4,5,6-hexahydro-1,5-methanoazocino[4,3-b]indole: This compound shares the 2,2-dimethoxyethyl group but has a different core structure.
4,6-Dihydroxy-2-methylpyrimidine: Another heterocyclic compound with biological activity, but with a pyrimidine core instead of a purine core.
Uniqueness
6-(2,2-Dimethoxyethyl)-9H-purine is unique due to its specific structure, which combines the purine core with the 2,2-dimethoxyethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
CAS 编号 |
920503-29-3 |
|---|---|
分子式 |
C9H12N4O2 |
分子量 |
208.22 g/mol |
IUPAC 名称 |
6-(2,2-dimethoxyethyl)-7H-purine |
InChI |
InChI=1S/C9H12N4O2/c1-14-7(15-2)3-6-8-9(12-4-10-6)13-5-11-8/h4-5,7H,3H2,1-2H3,(H,10,11,12,13) |
InChI 键 |
YZILLAGCIVZLIH-UHFFFAOYSA-N |
规范 SMILES |
COC(CC1=C2C(=NC=N1)N=CN2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


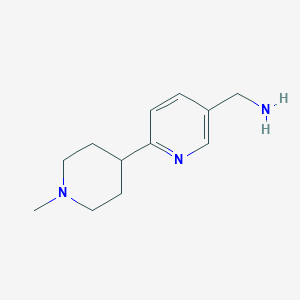



![7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid](/img/structure/B11894554.png)
